2,2-Dimethylchromane-6-carbaldehyde CAS number 61370-75-0
2,2-Dimethylchromane-6-carbaldehyde CAS number 61370-75-0
An In-depth Technical Guide to 2,2-Dimethylchromane-6-carbaldehyde (CAS 61370-75-0)
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethylchromane-6-carbaldehyde (CAS 61370-75-0), a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, details robust synthetic protocols, explores its application as a pivotal intermediate in drug discovery, and outlines standardized analytical methodologies for its characterization and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: A Privileged Scaffold in Modern Chemistry
2,2-Dimethylchromane-6-carbaldehyde is a derivative of the chromane heterocyclic system. The chromane ring system, a structural backbone in many natural products like tocopherols (Vitamin E) and certain flavonoids, is considered a "privileged scaffold".[1] This designation arises from its recurring presence in molecules that exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.[1][2]
The subject of this guide, featuring a reactive aldehyde group at the 6-position, does not typically serve as a final therapeutic agent itself. Instead, its value lies in its role as a key chemical intermediate or building block. The aldehyde functionality provides a versatile handle for a multitude of chemical transformations, enabling synthetic chemists to construct more complex and diverse molecular architectures.[3] Its application is particularly noted in the synthesis of novel compounds for high-throughput screening in drug discovery programs, where the chromane core can impart favorable pharmacokinetic and pharmacodynamic properties to the final molecules.[4][5]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of 2,2-Dimethylchromane-6-carbaldehyde are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 61370-75-0 | [6][7] |
| Molecular Formula | C₁₂H₁₄O₂ | [6][7] |
| Molecular Weight | 190.24 g/mol | [6][7] |
| Appearance | Yellow liquid or solid | [6] |
| Melting Point | 97-98 °C | [6] |
| Boiling Point | 110-114 °C at 2 mmHg | [6] |
| Density | 1.072 g/cm³ (predicted) | [6] |
| Refractive Index | 1.545 (predicted) | [6] |
| XLogP3-AA (LogP) | 2.4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Synthesis and Mechanistic Rationale
The synthesis of chromane derivatives is a well-established area of organic chemistry. One common and effective approach for synthesizing related chromene structures involves the condensation of a phenol with an α,β-unsaturated aldehyde, often catalyzed by a base.[8] A similar principle can be applied and adapted for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde.
Conceptual Synthesis Workflow
The logical flow for a common synthesis route involves the reaction of a substituted phenol with a suitable reagent to form the heterocyclic ring, followed by functional group manipulation to install the aldehyde.
Caption: Conceptual workflow for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde.
Exemplary Laboratory Protocol: Synthesis from 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde
This protocol describes the acid-catalyzed intramolecular cyclization to form the chromane ring, followed by oxidation to yield the final aldehyde. A related synthesis using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been reported to achieve high yields.[9]
Materials:
-
Benzaldehyde, 4-hydroxy-3-(3-methyl-2-buten-1-yl)-
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene (anhydrous)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde (1.0 eq) in anhydrous toluene.
-
Rationale: Toluene is used as a non-polar solvent suitable for reflux conditions. Anhydrous conditions prevent unwanted side reactions.
-
-
Addition of Oxidant: Add DDQ (1.1 eq) to the solution.
-
Rationale: DDQ is a strong oxidizing agent that facilitates the cyclization and subsequent dehydrogenation to form the chromene, which can then be reduced to the chromane or isolated. In this specific cited synthesis, DDQ is used to achieve the related 2,2-dimethyl-2H-chromene-6-carbaldehyde in high yield.[9]
-
-
Reaction: Stir the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. TLC is a critical in-process control to determine the point of maximum conversion and prevent degradation.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated hydroquinone byproduct.
-
Rationale: Cooling prevents volatilization of the solvent during handling. Filtration is a simple and effective method to remove solid byproducts.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and other soluble impurities based on polarity.
-
-
Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield 2,2-Dimethylchromane-6-carbaldehyde as an oil or solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Chemical Biology
The true utility of 2,2-Dimethylchromane-6-carbaldehyde is realized in its role as a versatile synthetic intermediate. Its structure is a launchpad for creating libraries of diverse compounds for biological screening.
Role as a Key Building Block
The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, including:
-
Wittig Reaction: To form alkenes.
-
Reductive Amination: To synthesize substituted amines.[3]
-
Knoevenagel Condensation: For C-C bond formation.[3]
-
Grignard/Organolithium Reactions: To form secondary alcohols.
This chemical versatility allows for the systematic modification of the scaffold, a process central to Structure-Activity Relationship (SAR) studies in medicinal chemistry. Researchers can rapidly generate analogues to optimize potency, selectivity, and pharmacokinetic properties. For instance, the morpholine moiety, often added via reductive amination of an aldehyde, is a key feature in many kinase inhibitors, where it can form critical hydrogen bonds in the enzyme's active site.[10]
Caption: The role of 2,2-Dimethylchromane-6-carbaldehyde as a scaffold in drug discovery.
While specific biological data for the parent aldehyde is sparse, its derivatives are explored for various therapeutic targets. For example, chromone-based structures have been investigated for their potential as anti-neurodegenerative agents by targeting enzymes like acetylcholinesterase (AChE) and inhibiting amyloid-β aggregation.[1] Furthermore, related aldehyde intermediates have been used in the patented synthesis of compounds designed to induce ferroptosis, a form of cell death that is a promising therapeutic strategy for cancer.[10]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical intermediate is critical for the success of subsequent synthetic steps and the reliability of biological data. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of 2,2-Dimethylchromane-6-carbaldehyde.
Recommended Analytical Workflow
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Standard Operating Protocol: Purity Determination by HPLC-UV
This protocol provides a general method for assessing the purity of the compound. The specific column, mobile phase, and wavelength may require optimization.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Sample of 2,2-Dimethylchromane-6-carbaldehyde.
-
Volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as Water and Mobile Phase B as Acetonitrile. Degas both solvents prior to use.
-
Rationale: Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
-
Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a 1:1 mixture of ACN/Water in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Rationale: Accurate weighing and dilution are essential for quantitative analysis. The solvent should be similar to the mobile phase to ensure good peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) based on the compound's UV spectrum.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B
-
20-25 min: Re-equilibration at 50% B
-
-
Rationale: A gradient elution is used to effectively separate compounds with a range of polarities and to ensure that any late-eluting impurities are washed from the column. A C18 column is a robust, general-purpose choice for moderately non-polar compounds.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,2-Dimethylchromane-6-carbaldehyde.
-
Irritation: The compound may be irritating to the eyes, respiratory system, and skin.[6]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
2,2-Dimethylchromane-6-carbaldehyde (CAS 61370-75-0) is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. Its chromane core represents a privileged scaffold, while the reactive aldehyde group provides a gateway to vast chemical diversity. By understanding its properties, synthesis, and analytical characterization, researchers can effectively utilize this compound to construct novel molecules with the potential for significant biological activity, thereby accelerating the discovery of new therapeutic agents.
References
-
Jain, S. C., et al. (1999). Microwave-Assisted Rate-Enhanced Method. Bulletin of the Chemical Society of Japan, 72(2). Available at: [Link]
-
ChemBK. (2024). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biological Activities of 2-Styrylchromones. Retrieved from [Link]
-
PubMed. (2002). The application of multi-component reactions in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Retrieved from [Link]
-
PubMed. (2014). Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]
-
MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]
-
PubMed. (2023). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Retrieved from [Link]
-
MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
Sources
- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | C12H14O2 | CID 1797751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Figure 1: Chemical structure and atom numbering for 2,2-Dimethylchromane-6-carbaldehyde.
